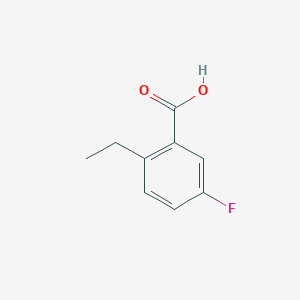![molecular formula C13H15FN2O3S B2759030 N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-ynamide CAS No. 2411247-99-7](/img/structure/B2759030.png)
N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-ynamide, commonly known as FMYS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMYS is a synthetic compound that belongs to the class of sulfonylureas and has a molecular weight of 331.39 g/mol.
Mecanismo De Acción
FMYS targets sulfonylurea receptors, which are present in various tissues, including pancreatic beta cells, smooth muscle cells, and neurons. FMYS binds to the sulfonylurea receptors and inhibits the ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx. This calcium influx triggers various downstream signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
FMYS has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FMYS has also been found to enhance insulin secretion and improve glucose metabolism by targeting sulfonylurea receptors in pancreatic beta cells. Furthermore, FMYS has been shown to exhibit vasodilatory effects, leading to the relaxation of smooth muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMYS has various advantages and limitations for lab experiments. One of the main advantages of FMYS is its high purity, which ensures reproducibility of results. Furthermore, FMYS is stable under various experimental conditions, making it a suitable tool for long-term experiments. However, one of the main limitations of FMYS is its low solubility in water, which can limit its applications in aqueous environments. Additionally, FMYS can exhibit non-specific binding to other proteins, leading to potential false-positive results.
Direcciones Futuras
FMYS has various potential applications in various research fields, indicating the need for future research. One potential future direction is the development of FMYS derivatives with improved solubility and specificity. Furthermore, FMYS can be used as a tool to study the interaction of sulfonylurea receptors with other ligands, leading to a better understanding of the underlying mechanisms. Additionally, FMYS can be used as a potential therapeutic agent for various diseases, including cancer and diabetes.
Métodos De Síntesis
FMYS is synthesized by the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with 2-aminoethylbut-2-ynoate in the presence of triethylamine as a base. The reaction takes place at room temperature and yields FMYS as a white solid product with a purity of over 95%.
Aplicaciones Científicas De Investigación
FMYS has been extensively used in various scientific research fields due to its potential applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. FMYS has also been used as a tool to study the role of sulfonylurea receptors in insulin secretion and glucose metabolism. Furthermore, FMYS has been used as a molecular probe to study the interaction of sulfonylurea receptors with other ligands.
Propiedades
IUPAC Name |
N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c1-3-4-13(17)15-7-8-16-20(18,19)12-9-10(2)5-6-11(12)14/h5-6,9,16H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWXBUTZMIYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCNS(=O)(=O)C1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

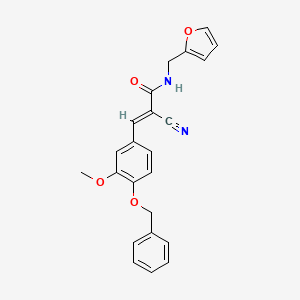
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)
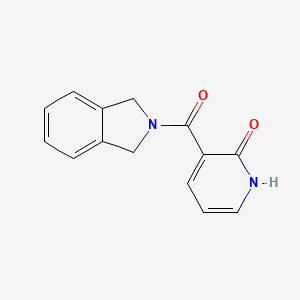
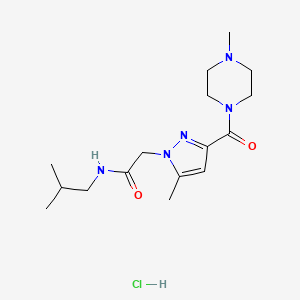
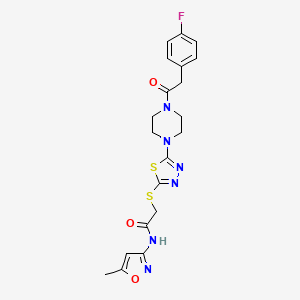

![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2758964.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)
